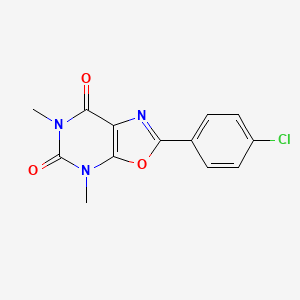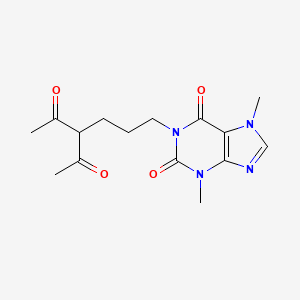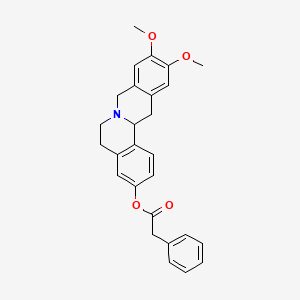
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- is a complex organic compound with a unique structure that includes a dibenzoquinolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- typically involves cycloaddition reactions. One efficient method involves the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This reaction is diastereoselective and yields a single stereoisomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of organic compounds with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function. The specific details of these interactions depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid: A simpler compound with a similar acetic acid moiety.
Dibenzoquinolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93822-49-2 |
|---|---|
Molekularformel |
C27H27NO4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-yl) 2-phenylacetate |
InChI |
InChI=1S/C27H27NO4/c1-30-25-15-20-14-24-23-9-8-22(32-27(29)12-18-6-4-3-5-7-18)13-19(23)10-11-28(24)17-21(20)16-26(25)31-2/h3-9,13,15-16,24H,10-12,14,17H2,1-2H3 |
InChI-Schlüssel |
VJTLSQQKCDNRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)OC(=O)CC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


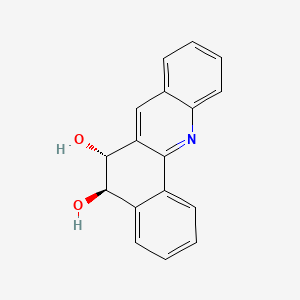

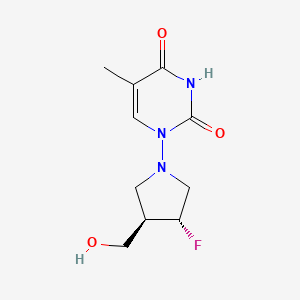
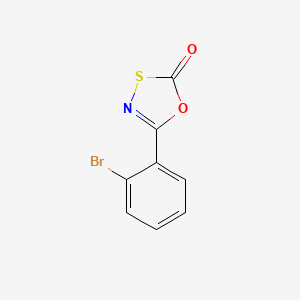
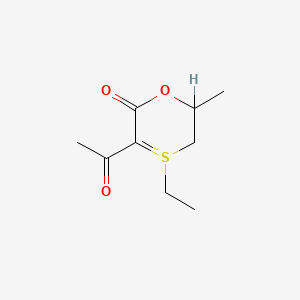



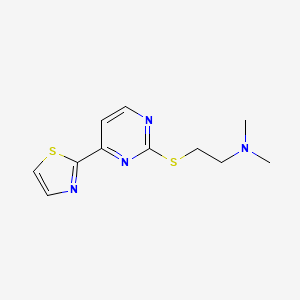
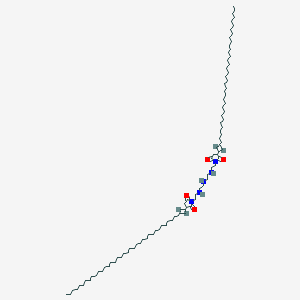
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)

